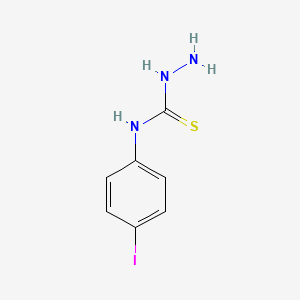

4-(4-Iodophenyl)-3-thiosemicarbazide

Übersicht

Beschreibung

The compound "4-(4-Iodophenyl)-3-thiosemicarbazide" is a derivative of thiosemicarbazide, which is a functional group known for its versatility in synthesizing various heterocyclic compounds and for its biological activities. Thiosemicarbazides are characterized by the presence of a thiourea moiety and are often used as precursors in the synthesis of thiazole, pyrazole, and thiadiazine derivatives, as well as in the formation of metal complexes .

Synthesis Analysis

Thiosemicarbazides can be synthesized through the reaction of thiosemicarbazide derivatives with various reagents. For instance, 4-phenyl-3-thiosemicarbazide derivatives react with phenacylbromide, 3-bromoacetylcoumarin, and monochloroacetic acid to yield thiazole derivatives. These derivatives can further react with aromatic diazonium salts to afford 5-arylazothiazole derivatives . Additionally, the reaction of 4-phenyl-3-thiosemicarbazide with acetoacetanilide derivatives or benzoyl acetonitrile leads to the formation of condensed products that can be further modified to create heterocyclic and fused heterocyclic ring systems .

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. For example, a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide was structurally and spectrochemically characterized, revealing a predominant thione form in the solid state and a thiol-thione equilibrium in solution . The crystal structure of 4-(4-chlorophenyl)thiosemicarbazide, a related compound, was determined, showing greater antibacterial activity than its unsubstituted precursor due to electron delocalization in the thiosemicarbazide moiety .

Chemical Reactions Analysis

Thiosemicarbazides undergo various chemical reactions to form a wide range of heterocyclic compounds. The reactivity of these compounds can be influenced by substituents on the phenyl ring, as seen in the synthesis of pyridine and pyrazole derivatives from 4-phenyl-3-thiosemicarbazide . Additionally, the presence of an OH group in metal complexes derived from thiosemicarbazides can be confirmed by IR, mass, and NMR spectra, as demonstrated in the synthesis and characterization of binary and ternary complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives are closely related to their molecular structure. The crystal structure, bond lengths, bond angles, and other parameters can be evaluated using computational methods such as Density Functional Theory (DFT). These properties are crucial for understanding the reactivity and potential biological activity of the compounds. For instance, thiosemicarbazide derivatives have shown potential anticancer activity due to their ability to interact with DNA and interrupt the cell cycle .

Wissenschaftliche Forschungsanwendungen

-

Crystallography

- The crystal structure of 4-(4-iodophenyl)-5H-1,2,3-dithiazole-5-thione, which is a related compound, has been studied .

- The compound was synthesized from a mixture of 1-(4-iodophenyl)ethanone O-acetyl oxime, S8, CuBr, Li2CO3, and DMSO . The reaction was carried out in a 250 mL oven-dried reaction flask at 130 °C for 8 hours .

- The crystal structure was determined using X-ray diffraction. The crystal belongs to the monoclinic system with space group P21/c .

- The results showed that the compound forms a brown solid with a yield of 46% .

-

Cellular Toxicity

- A compound named INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), which contains an iodophenyl group similar to 4-(4-Iodophenyl)-3-thiosemicarbazide, has been studied for its toxicity to prokaryote cells .

- The study found that INT is toxic to prokaryote cells, precluding its use with whole cells as a proxy for in vivo respiration .

-

Organic Synthesis

-

Pharmaceuticals

-

Chemical Research

-

Material Science

-

Neuroprotection

- A synthetic isothiocyanate compound, 4-iodophenyl isothiocyanate (4-IPITC), has been studied for its neuroprotective properties .

- The compound was tested in various models of neurodegeneration, including excessive glutamate exposure, oxygen-glucose deprivation, oxidative stress, and 1-methyl-phenylpyridinium (MPP+) exposure .

- The study found that 4-IPITC reduced cell death in all in vitro assays and showed neurotrophic properties . In vivo, it delayed the onset and decreased the cumulative score of experimental autoimmune encephalomyelitis (EAE) .

-

Biosensing Applications

- Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals have been used for biosensing applications .

- The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- The microcrystals exhibited a significantly enhanced electrochemiluminescence signal compared to that of perylene microcrystals . They were used to fabricate a sensitive biosensor for the quantitative analysis of dopamine .

-

Clinical Applications

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-amino-3-(4-iodophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSJNFXUPWXVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374768 | |

| Record name | 4-(4-Iodophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodophenyl)-3-thiosemicarbazide | |

CAS RN |

41401-36-9 | |

| Record name | 4-(4-Iodophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41401-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

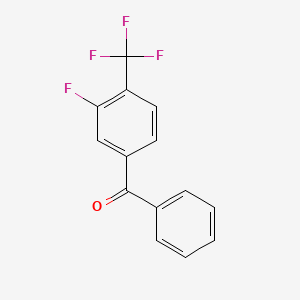

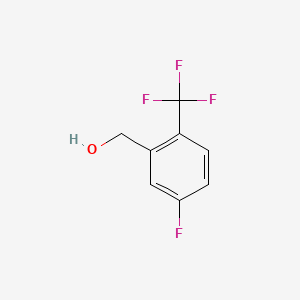

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Ethylthio)phenyl]-5-oxovaleric acid](/img/structure/B1302117.png)